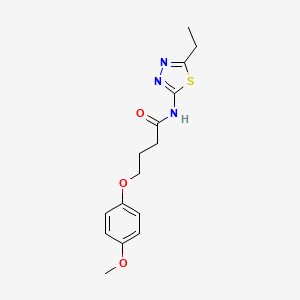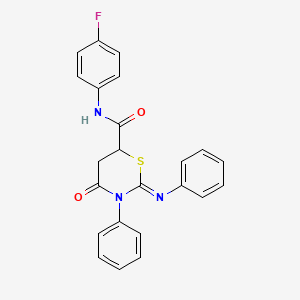![molecular formula C26H24N4O4S2 B11621344 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621344.png)
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{(Z)-[3-(1,3-benzodioxol-5-ilmetil)-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno]metil}-7-metil-2-(piperidin-1-il)-4H-pirido[1,2-a]pirimidin-4-ona es un complejo compuesto orgánico con una estructura única que incluye una parte benzodioxol, un anillo de tiazolidinona y un núcleo de piridopirimidinona
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-{(Z)-[3-(1,3-benzodioxol-5-ilmetil)-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno]metil}-7-metil-2-(piperidin-1-il)-4H-pirido[1,2-a]pirimidin-4-ona típicamente implica múltiples pasos, comenzando con la preparación de la parte benzodioxol. Esto se puede sintetizar a partir de catecol a través de reacciones con halometanos disustituidos . El anillo de tiazolidinona se forma mediante reacciones de ciclización que involucran tiourea y aldehídos o cetonas apropiados . El paso final involucra la condensación de los intermedios de benzodioxol y tiazolidinona con el núcleo de piridopirimidinona bajo condiciones específicas, como el uso de una base como el carbonato de potasio en un solvente aprótico polar .
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo para ciertos pasos y el desarrollo de condiciones de reacción más ecológicas.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-{(Z)-[3-(1,3-benzodioxol-5-ilmetil)-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno]metil}-7-metil-2-(piperidin-1-il)-4H-pirido[1,2-a]pirimidin-4-ona puede experimentar varios tipos de reacciones químicas, que incluyen:
Oxidación: La parte benzodioxol puede oxidarse para formar quinonas.
Reducción: El anillo de tiazolidinona puede reducirse para formar tiazolidinas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica en las partes benzodioxol y piridopirimidinona.
Reactivos y Condiciones Comunes
Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos como las aminas para reacciones de sustitución .
Productos Mayores
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de la parte benzodioxol puede producir quinonas, mientras que la reducción del anillo de tiazolidinona puede producir tiazolidinas .
Aplicaciones Científicas De Investigación
3-{(Z)-[3-(1,3-benzodioxol-5-ilmetil)-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno]metil}-7-metil-2-(piperidin-1-il)-4H-pirido[1,2-a]pirimidin-4-ona tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se ha estudiado por su potencial como inhibidor enzimático.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 3-{(Z)-[3-(1,3-benzodioxol-5-ilmetil)-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno]metil}-7-metil-2-(piperidin-1-il)-4H-pirido[1,2-a]pirimidin-4-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas e inhibir su actividad, lo que lleva a la interrupción de los procesos celulares. Por ejemplo, puede inhibir la actividad de las enzimas ciclooxigenasas, que están involucradas en la producción de mediadores inflamatorios . Además, puede intercalarse en el ADN, alterando su estructura y función .
Comparación Con Compuestos Similares
Compuestos Similares
1,3-Benzodioxol: Un compuesto más simple con una parte benzodioxol similar.
Derivados de tiazolidinona: Compuestos con una estructura de anillo de tiazolidinona similar.
Derivados de piridopirimidinona: Compuestos con un núcleo de piridopirimidinona similar.
Unicidad
3-{(Z)-[3-(1,3-benzodioxol-5-ilmetil)-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno]metil}-7-metil-2-(piperidin-1-il)-4H-pirido[1,2-a]pirimidin-4-ona es único debido a su combinación de estas tres partes distintas, que confieren una gama de propiedades químicas y biológicas
Propiedades
Fórmula molecular |
C26H24N4O4S2 |
|---|---|
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(7-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H24N4O4S2/c1-16-5-8-22-27-23(28-9-3-2-4-10-28)18(24(31)29(22)13-16)12-21-25(32)30(26(35)36-21)14-17-6-7-19-20(11-17)34-15-33-19/h5-8,11-13H,2-4,9-10,14-15H2,1H3/b21-12- |
Clave InChI |
PTSCWIIUAVTCBT-MTJSOVHGSA-N |
SMILES isomérico |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)N6CCCCC6)C=C1 |
SMILES canónico |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)N6CCCCC6)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-butan-2-yl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621262.png)
![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11621274.png)
![5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B11621282.png)
![4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11621293.png)
![2-(1-adamantyl)-5-(3,4-dimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B11621301.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621307.png)
![ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621312.png)
![methyl 4-({[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11621321.png)
![7-(3-ethoxypropyl)-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621328.png)
![2-Bromo-4-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}-6-methoxyphenyl adamantane-1-carboxylate](/img/structure/B11621335.png)

![Ethyl 4-{[4-(diethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11621340.png)
![N-cyclohexyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621346.png)

